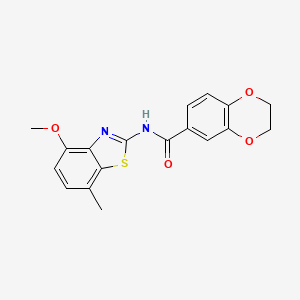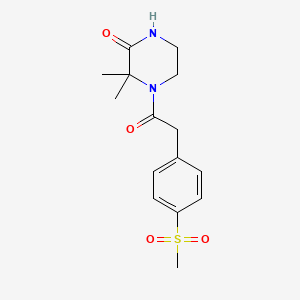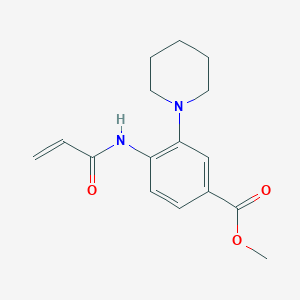
1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound features a cyclopropyl ring attached to a 1,3-oxazole ring, with a methylamine group linked to the second carbon of the oxazole ring. This structure suggests potential interesting features, such as the ability to participate in hydrogen bonding and form complexes with metal ions.
Preparation Methods
The synthesis of 1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the 1,3-oxazole ring, followed by the introduction of the cyclopropyl group. The methylamine group is then added to the second carbon of the oxazole ring.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride undergoes various chemical reactions:
Nucleophilic Substitution: The methylamine group can undergo nucleophilic substitution reactions with appropriate electrophiles.
Metal Chelation: The oxazole ring can potentially chelate metal ions depending on the reaction conditions.
Common Reagents and Conditions: Typical reagents include electrophiles for substitution reactions and metal salts for chelation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modified versions of the original compound with different functional groups or metal complexes.
Scientific Research Applications
1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Its ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Medicine: The compound’s unique structure suggests potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with metal ions and other molecules through hydrogen bonding and chelation.
Pathways Involved: These interactions can influence various biochemical pathways, potentially affecting enzyme activity and other cellular processes.
Comparison with Similar Compounds
1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine and (5-Cyclopropyl-1,3-oxazol-2-yl)methylamine share structural similarities.
Uniqueness: The presence of the dihydrochloride group in this compound distinguishes it from other similar compounds, potentially enhancing its solubility and stability.
Properties
IUPAC Name |
1-(5-cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-5-8-10-4-7(11-8)6-2-3-6;;/h4,6,9H,2-3,5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLLRCLNDFXXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(O1)C2CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413898-84-5 |
Source


|
| Record name | [(5-cyclopropyl-1,3-oxazol-2-yl)methyl](methyl)amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)
![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)



![(2S)-2-[(4-chlorophenyl)amino]propanoic acid](/img/structure/B2483952.png)
![N-(4-ethylphenyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2483953.png)




![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)


